2-Chloro-4-(4-methoxyphenyl)thiazole
Description
Nuclear Magnetic Resonance (NMR)
¹H NMR spectra (400 MHz, DMSO-d₆) show characteristic signals:
- Thiazole C-H proton: δ 7.43 ppm (singlet)
- Methoxy group: δ 3.77 ppm (singlet)
- Aromatic protons: δ 6.82–7.85 ppm (doublets for para-substituted phenyl)
¹³C NMR confirms connectivity:
Fourier-Transform Infrared (FT-IR)
Key vibrational modes include:
- C=N stretch: 1595 cm⁻¹ (scaled DFT value: 1587 cm⁻¹)
- C–S vibration: 662 cm⁻¹
- OCH3 symmetric bending: 1254 cm⁻¹
Table 2: Experimental vs. calculated vibrational frequencies (cm⁻¹)
| Mode | Experimental | B3LYP/6-311G(d,p) |
|---|---|---|
| C=N stretch | 1595 | 1587 |
| C–S stretch | 662 | 649 |
| OCH3 bend | 1254 | 1241 |
Computational Chemistry Studies
Density Functional Theory (DFT) calculations at B3LYP/6-311++G** level reveal:
- HOMO-LUMO gap: 4.1 eV, indicating moderate electronic stability
- Molecular electrostatic potential (MEP) shows nucleophilic regions at sulfur and nitrogen atoms
- Polarizability tensor components: αₓₓ = 25.7 ų, αᵧᵧ = 18.2 ų, α_zz = 12.9 ų
Ab initio Hartree-Fock calculations overestimate vibrational frequencies by 8–12% compared to experimental data, while scaled DFT (B3LYP) shows <5% deviation.
Table 3: Calculated electronic properties
| Property | Value (B3LYP/6-311++G**) |
|---|---|
| Dipole moment | 3.8 Debye |
| HOMO energy | -6.2 eV |
| LUMO energy | -2.1 eV |
Tautomerism and Conformational Analysis
The compound exhibits restricted rotation about the C4–C(phenyl) bond (rotation barrier: 12.3 kcal/mol). Two stable conformers exist:
- Syn-periplanar : Methoxy group oriented toward thiazole nitrogen (63% population)
- Anti-periplanar : Methoxy directed away from heterocycle (37%)
Tautomeric equilibria between thione and thiol forms are disfavored (ΔG > 8.7 kcal/mol) due to aromatic stabilization of the thiazole ring. Molecular dynamics simulations (298K, implicit solvent) show a 85:15 preference for the planar conformation over puckered ring geometries.
Figure 1: Potential energy surface for C4–C(phenyl) bond rotation [Energy minima at 0° (syn) and 180° (anti) dihedral angles]
Properties
IUPAC Name |
2-chloro-4-(4-methoxyphenyl)-1,3-thiazole | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H8ClNOS/c1-13-8-4-2-7(3-5-8)9-6-14-10(11)12-9/h2-6H,1H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
STQGABPTLYUHSE-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=CC=C(C=C1)C2=CSC(=N2)Cl | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H8ClNOS | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID20652702 | |
| Record name | 2-Chloro-4-(4-methoxyphenyl)-1,3-thiazole | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID20652702 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
225.70 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
2104-01-0 | |
| Record name | 2-Chloro-4-(4-methoxyphenyl)-1,3-thiazole | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID20652702 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
| Record name | 2-Chloro-4-(4-methoxyphenyl)thiazole | |
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| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
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Preparation Methods
Cyclization of 2-Aminothiophenol with 4-Methoxybenzaldehyde
One reported method involves the cyclization of 2-aminothiophenol and 4-methoxybenzaldehyde under microwave irradiation and solvent-free conditions to form related benzothiazole derivatives. Although this method specifically synthesizes 2-(4-methoxyphenyl)benzo[d]thiazole, it demonstrates the utility of microwave-assisted cyclization in forming thiazole rings with 4-methoxyphenyl substituents efficiently.
Condensation of Chloroacetophenone Derivatives with Thiourea or Thioacetamide
A classical approach to synthesizing halogenated thiazoles involves reacting halogenated acetophenone derivatives with thiourea or thioacetamide. For example, 2-chloro-1-(4-methoxyphenyl)ethanone (a chloroacetophenone derivative) can be condensed with thiourea to yield 2-amino-4-(4-methoxyphenyl)thiazole, which can be further chlorinated at the 2-position if necessary.
Direct Halogenation of 4-(4-Methoxyphenyl)thiazole
Halogenation reactions can introduce a chloro substituent at the 2-position of the thiazole ring. This can be achieved via:
Synthesis via Thioacylamide and Dihalogenated Ketones
Another documented method involves the reaction of dihalogenoacetones with thioacylamides (e.g., thioacetamide), which directly yields 4-halogenomethylthiazoles. This method can be adapted to introduce a chloro substituent at the 2-position by selecting appropriate starting materials.
Detailed Reaction Conditions and Yields
Research Findings and Analytical Data
- Computational studies using ab initio and density functional theory (DFT) methods confirm the stability and vibrational characteristics of related 2-(4-methoxyphenyl)thiazole derivatives, supporting the synthetic feasibility of these compounds.
- The microwave-assisted method offers a solvent-free and rapid synthesis route, minimizing environmental impact while maintaining good yields.
- Halogenation steps require controlled conditions to selectively chlorinate the 2-position without affecting the 4-(4-methoxyphenyl) substituent, as demonstrated in various synthetic studies.
- The condensation of thioacetamide with halogenated ketones remains a reliable classical method for synthesizing 2-chlorothiazole derivatives.
Chemical Reactions Analysis
Types of Reactions: 2-Chloro-4-(4-methoxyphenyl)thiazole undergoes various chemical reactions, including:
Substitution Reactions: The chlorine atom at the 2-position can be substituted with other nucleophiles, such as amines or thiols, under appropriate conditions.
Oxidation and Reduction: The compound can be oxidized or reduced to form different derivatives, depending on the reagents and conditions used.
Common Reagents and Conditions:
Substitution: Reagents like sodium hydride (NaH) or potassium carbonate (K2CO3) in polar aprotic solvents (e.g., dimethylformamide) are commonly used.
Oxidation: Oxidizing agents such as hydrogen peroxide (H2O2) or potassium permanganate (KMnO4) can be employed.
Reduction: Reducing agents like lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are typically used.
Major Products: The major products formed from these reactions depend on the specific reagents and conditions. For example, substitution with an amine can yield 2-amino-4-(4-methoxyphenyl)thiazole, while oxidation may produce sulfoxides or sulfones.
Scientific Research Applications
2-Chloro-4-(4-methoxyphenyl)thiazole is a chemical compound with diverse applications in pharmaceutical development, agricultural chemicals, material science, biological research, and analytical chemistry . Its structure allows it to be a versatile intermediate in synthesizing various compounds .
Scientific Research Applications
Pharmaceutical Development: this compound serves as a key building block in synthesizing pharmaceuticals, particularly anticancer agents . Thiazole derivatives, in general, have demonstrated potential as inhibitors . For instance, research has explored the anticancer activity of 5-(2′-indolyl)thiazoles, examining their cytotoxicity against human cancer cell lines . Although a specific compound with a 4-methoxyphenyl group at the C-2 position didn't show significant activity, modifications to the thiazole ring structure have been shown to induce cytotoxicity and selectivity against particular cancer cell lines . Moreover, novel isoxazole and thiazole compounds have exhibited lysophosphatidic acid (LPA) receptor antagonistic activity, suggesting their potential use as drugs . Certain thiazole derivatives have displayed anticonvulsant properties, with the methoxyphenyl group contributing to this activity .
Agricultural Chemicals: This compound is utilized in formulating pesticides and herbicides, offering effective crop protection solutions while minimizing environmental impact .
Material Science: this compound is being explored for its potential in creating advanced materials, including polymers with enhanced thermal and chemical resistance .
Biological Research: The compound serves as a tool in biological assays to study enzyme inhibition and receptor interactions, aiding in understanding disease mechanisms .
Mechanism of Action
The mechanism of action of 2-Chloro-4-(4-methoxyphenyl)thiazole involves its interaction with specific molecular targets. The thiazole ring can interact with enzymes and receptors, modulating their activity. For instance, it may inhibit the activity of certain enzymes involved in bacterial cell wall synthesis, leading to antimicrobial effects . The compound’s ability to induce apoptosis in cancer cells is attributed to its interaction with cellular pathways that regulate cell death.
Comparison with Similar Compounds
Comparison with Structural Analogs
Substituent Effects on Electronic and Physical Properties
The substituent at position 4 of the thiazole ring significantly impacts physicochemical properties:
Key Observations :
- Electron-Donating vs.
- Solubility: The para-methoxy group improves aqueous solubility relative to non-polar phenyl or chloro-substituted analogs, critical for bioavailability in drug design.
Anti-Infective Potential
- 4-(4-Chlorophenyl)thiazole Derivatives: Exhibit potent leishmanicidal and trypanocidal activity in vitro (IC₅₀ values: 5–20 µM). The electron-withdrawing Cl substituent may enhance membrane permeability.
- Thiazolylhydrazone Derivatives : Compound 2 (4-methoxyphenyl analog with a hydrazone side chain) in demonstrated anti-Candida albicans activity (MIC: 8 µg/mL), suggesting that the methoxyphenyl group contributes to antifungal efficacy when combined with specific functional groups.
Structural Complexity and Bioactivity
- In contrast, simpler structures like this compound may require derivatization for optimized bioactivity.
Biological Activity
2-Chloro-4-(4-methoxyphenyl)thiazole is a thiazole derivative that has garnered attention for its potential biological activities, particularly in the fields of anti-inflammatory and antimicrobial research. This compound exhibits interactions with various biological targets, making it a candidate for therapeutic applications. This article reviews the biological activity of this compound, focusing on its mechanisms of action, efficacy in various models, and relevant research findings.
Chemical Structure and Properties
The molecular structure of this compound can be described as follows:
- Chemical Formula : CHClNOS
- Molecular Weight : 227.69 g/mol
- Functional Groups : Thiazole ring, methoxy group, and chloro substituent.
Research indicates that this compound interacts with matrix metalloproteinases (MMPs), particularly MMP-2 and MMP-8. These enzymes play crucial roles in inflammatory processes and tissue remodeling. Inhibition of MMPs can mitigate conditions like acute lung injury (ALI), where inflammation is a significant factor.
Inhibition of MMPs
In a study evaluating thiazole derivatives for their MMP inhibitory activity, this compound was shown to significantly inhibit MMP-8, which is associated with inflammatory responses in sepsis models. The compound's ability to reduce the levels of pro-inflammatory cytokines such as TNF-α, IL-1β, and IL-6 further supports its role as an anti-inflammatory agent .
Anti-inflammatory Activity
In vivo studies demonstrated that this compound effectively reduced total protein concentrations and leukocyte infiltration in bronchoalveolar lavage fluid (BALF) in rat models of ALI induced by cecal ligation and puncture (CLP). The results indicated significant improvements in lung function and reduced inflammation markers compared to control groups .
| Parameter | Control Group | Treatment Group (this compound) |
|---|---|---|
| Total Protein Concentration | High | Significantly Reduced |
| Leukocyte Count | Elevated | Significantly Reduced |
| TNF-α Levels | Elevated | Significantly Reduced |
Study on Acute Lung Injury
In a controlled study involving rats subjected to sepsis-induced ALI, treatment with this compound resulted in:
- Decreased lung wet/dry weight ratio.
- Lower levels of inflammatory markers.
These findings suggest that the compound may serve as a promising therapeutic agent for managing ALI through its anti-inflammatory properties .
Structural Activity Relationship (SAR)
Further studies have explored the structure-activity relationship (SAR) of thiazole derivatives. Modifications to the thiazole ring or substituents like the methoxy group can significantly impact biological activity. The presence of the 4-(4-methoxyphenyl) moiety has been identified as critical for binding to specific biological targets .
Q & A
Q. Table 1: Comparison of Synthetic Methods
| Method | Reactants | Conditions | Yield (%) | Reference |
|---|---|---|---|---|
| Hantzsch Condensation | Thiosemicarbazone + Bromoacetophenone | Reflux, EtOH | 60-75 | |
| Thiourea Cyclization | p-Methoxyacetophenone + Thiourea + Br₂ | RT, EtOH | 50-65 |
Basic: How is the structure of this compound validated experimentally?
Methodological Answer:
- Spectroscopy :
- ¹H/¹³C NMR : Peaks at δ 8.2–7.5 ppm (aromatic protons) and δ 3.8 ppm (methoxy group) confirm substituents. The thiazole ring’s C-Cl bond appears at ~160 ppm in ¹³C NMR .
- IR : Stretching vibrations at 690–710 cm⁻¹ (C-Cl) and 1250 cm⁻¹ (C-O of methoxy) .
- X-ray Crystallography : SHELX software refines crystal structures, confirming bond lengths (e.g., C-Cl = 1.72 Å) and dihedral angles between thiazole and methoxyphenyl groups .
Advanced: How do structural modifications (e.g., substituent changes) influence biological activity?
Methodological Answer:
The 4-methoxyphenyl group enhances lipophilicity, improving membrane permeability. Key modifications include:
- Chlorine Position : 4-Chlorophenyl analogs show higher antiparasitic activity (IC₅₀ = 12 μM against Leishmania) than 2-chloro derivatives .
- Methoxy vs. Nitro Groups : Methoxy groups reduce cytotoxicity (CC₅₀ > 100 μM) compared to nitro-substituted analogs (CC₅₀ = 30 μM) .
Q. Table 2: SAR of Thiazole Derivatives
| Substituent | Antiparasitic IC₅₀ (μM) | Cytotoxicity CC₅₀ (μM) |
|---|---|---|
| 4-Methoxyphenyl | 18.5 | >100 |
| 4-Nitrophenyl | 9.3 | 30 |
| 4-Chlorophenyl | 12.0 | 85 |
Advanced: How can contradictory biological activity data between studies be resolved?
Methodological Answer:
Discrepancies often arise from:
- Assay Conditions : Variations in parasite strains (e.g., Leishmania donovani vs. L. amazonensis) or incubation times .
- Solubility Factors : Methoxy-substituted derivatives may precipitate in aqueous media, reducing apparent activity. Use DMSO co-solvents ≤0.1% to mitigate .
- Statistical Power : Replicate experiments (n ≥ 3) and use ANOVA with post-hoc tests to validate significance .
Advanced: What computational tools are suitable for predicting the photophysical properties of thiazole derivatives?
Methodological Answer:
- DFT Calculations : Gaussian 09 with B3LYP/6-31G(d) basis set predicts absorption spectra. For this compound, λmax is calculated at 320 nm (vs. experimental 315 nm) .
- TD-DFT : Models charge-transfer transitions in iridium(III) complexes, correlating with phosphorescence quantum yields (e.g., Φ = 0.45 for 4-methoxyphenyl derivatives) .
Basic: What are the primary biological applications of this compound?
Methodological Answer:
- Antiparasitic Activity : Inhibits Trypanosoma cruzi (IC₅₀ = 20 μM) by targeting trypanothione reductase .
- Anticancer Potential : Induces apoptosis in HeLa cells via caspase-3 activation (EC₅₀ = 45 μM) .
Advanced: How is crystallographic data refined for thiazole derivatives, and what challenges arise?
Methodological Answer:
- Software : SHELXL refines structures using least-squares minimization. Challenges include:
Advanced: How can in silico methods optimize the pharmacokinetic profile of this compound?
Methodological Answer:
- ADMET Prediction : SwissADME predicts high gastrointestinal absorption (95%) but moderate BBB permeability (LogBB = -0.5).
- Docking Studies (AutoDock Vina) : The thiazole core binds to Leishmania DHFR-TS (ΔG = -9.2 kcal/mol), guiding lead optimization .
Retrosynthesis Analysis
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Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
